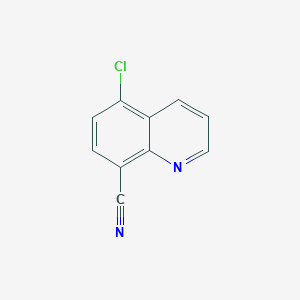

5-Chloroquinoline-8-carbonitrile

Description

Contextualization within Quinoline (B57606) Chemistry and Heterocyclic Synthesis

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, forms the structural backbone of 5-Chloroquinoline-8-carbonitrile. researchgate.netnih.gov The quinoline scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic compounds exhibiting diverse biological activities, including antimalarial, antibacterial, and anticancer properties. nih.govresearchgate.net The synthesis of quinoline derivatives is a cornerstone of heterocyclic chemistry, with numerous established methods like the Skraup, Doebner-von Miller, and Friedländer reactions allowing for the creation of a vast library of substituted quinolines. researchgate.netiipseries.org this compound fits within this broader context as a strategically functionalized quinoline, offering reactive sites for further chemical modification.

Significance of the Nitrile and Chloro Substituents in Chemical Exploration

The chemical reactivity and utility of this compound are largely dictated by its two key substituents: the chloro and nitrile groups. The chlorine atom, an electron-withdrawing group, influences the electronic properties of the quinoline ring system. It can also serve as a leaving group in nucleophilic substitution reactions, providing a handle for the introduction of other functional groups.

The nitrile group (-C≡N) is a particularly versatile functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various other nitrogen-containing heterocycles. This versatility allows chemists to use this compound as a precursor to a wide range of other quinoline derivatives with tailored properties. For instance, the presence of a nitrile group has been shown to be critical for the anticancer activity of some compounds. mdpi.com

Overview of Research Trajectories for the Chemical Compound

Current research involving this compound primarily revolves around its use as a synthetic intermediate. myskinrecipes.com Scientists are exploring its potential in the creation of novel compounds for various applications. One major trajectory is in the field of medicinal chemistry, where the quinoline core is a well-established pharmacophore. Researchers are using this compound to synthesize new molecules that could potentially act as antimalarial, antiviral, or anticancer agents. myskinrecipes.comresearchgate.net The specific substitutions on the quinoline ring are crucial for targeting particular biological pathways. myskinrecipes.com

Another significant area of research is in material science. The rigid, aromatic structure of the quinoline ring system makes it an attractive component for the development of new organic materials with interesting electronic or photophysical properties. The nitrile and chloro groups offer sites for polymerization or for tuning the material's characteristics.

In essence, this compound stands as a valuable and multifaceted tool in the hands of synthetic chemists, enabling the exploration of new chemical space and the development of innovative molecules with a wide range of potential applications.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H5ClN2 |

| Molecular Weight | 188.61 g/mol |

| CAS Number | 122868-36-4 |

| Physical Form | Solid |

| Purity | 98% |

| Storage Temperature | 4°C |

This data is compiled from multiple sources. chemscene.comsigmaaldrich.comchemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloroquinoline-8-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFGJIWZVKDQQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloroquinoline 8 Carbonitrile and Its Analogues

Classic Cyclization and Annulation Protocols for Quinoline (B57606) Formation

Traditional methods for quinoline synthesis, developed in the late 19th century, rely on the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds or their precursors. While often characterized by harsh reaction conditions, their adaptability allows for the synthesis of a wide range of substituted quinolines. rsc.orgorganicreactions.org

These named reactions represent the foundational pillars of quinoline synthesis. Their adaptation for producing a specifically substituted quinoline like 5-Chloroquinoline-8-carbonitrile hinges on the availability of appropriately functionalized starting materials.

Friedländer Synthesis : This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base. nih.govorganic-chemistry.org For the target molecule, a plausible route would involve the reaction of 2-amino-6-chlorobenzonitrile (B183317) with a suitable carbonyl compound, although the availability of this specific aminobenzonitrile is a key consideration. Innovations have introduced various catalysts, including ionic liquids and nanocatalysts, to improve efficiency and sustainability. nih.govnih.gov A modified approach allows for the indirect synthesis from alcohols, bypassing the need for pre-functionalized carbonyl compounds. organic-chemistry.org

Pfitzinger Reaction : This reaction constructs quinoline-4-carboxylic acids from the base-catalyzed condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound. wikipedia.orgpharmaguideline.com The initial hydrolysis of isatin yields an isotonic acid, which then reacts with the carbonyl component. wikipedia.orgacs.org To synthesize an analogue of the target molecule, one could start with a substituted isatin, followed by subsequent functionalization of the resulting quinolinecarboxylic acid.

Skraup Synthesis : In its classic form, the Skraup synthesis produces quinoline by reacting aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.org The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with aniline, followed by cyclization and oxidation. pharmaguideline.com The synthesis of a 5-chloro-8-cyano substituted quinoline via this method would necessitate starting with 3-amino-4-chlorobenzonitrile, a specific and potentially challenging precursor. The reaction is known for being potentially violent, though modifications can mitigate this and improve yields. researchgate.netresearchgate.net

Doebner-Miller Reaction : A modification of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds reacting with anilines, typically in the presence of a strong acid like HCl or a Lewis acid. iipseries.orgwikipedia.org This method is versatile for producing substituted quinolines. clockss.org For instance, reacting an appropriately substituted aniline with an α,β-unsaturated aldehyde or ketone could forge the quinoline ring. wikipedia.orgslideshare.net Modern variations utilize recyclable solid acid catalysts like Ag(I)-exchanged Montmorillonite K10 to create a milder, more environmentally friendly process. clockss.orgresearchgate.net

Table 1: Overview of Classic Quinoline Syntheses Adaptations

| Reaction | General Reactants | Plausible Adaptation for a 5-Chloro-8-cyanoquinoline Analogue | General Conditions |

| Friedländer | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | 2-Amino-6-chlorobenzonitrile + Carbonyl compound | Acid or Base catalysis nih.gov |

| Pfitzinger | Isatin + Carbonyl compound | Substituted isatin + Carbonyl compound | Base (e.g., KOH) wikipedia.org |

| Skraup | Aniline + Glycerol + Oxidizing agent | 3-Amino-4-chlorobenzonitrile + Glycerol | H₂SO₄, Nitrobenzene wikipedia.org |

| Doebner-Miller | Aniline + α,β-Unsaturated carbonyl | Substituted aniline + α,β-Unsaturated carbonyl | Acid (Lewis or Brønsted) wikipedia.org |

More recent advancements in classical approaches involve oxidative annulation, where the final aromatization step is driven by an oxidant. These methods often leverage C–H bond activation and can proceed with or without transition metal catalysts. mdpi.com Strategies include photo-induced oxidative cyclization and dehydrogenative coupling, which offer higher efficiency and broader substrate tolerance compared to traditional methods. mdpi.comscilit.com

For example, a transition-metal-free protocol has been developed for the synthesis of 3-acyl quinolines from enaminones and anthranils. researchgate.net Another approach involves the direct synthesis of substituted quinolines from anilines and aldehydes using air as the oxidant, proceeding through C-H functionalization and subsequent C-C/C-N bond formation. organic-chemistry.org These oxidative strategies represent a significant evolution from the classic named reactions, providing more sustainable pathways to complex quinoline structures. mdpi.com

Modern Catalytic Approaches for this compound Construction

Modern synthetic chemistry has introduced a host of catalytic methods that provide milder reaction conditions, greater functional group tolerance, and enhanced control over regioselectivity. These are particularly relevant for the construction of highly functionalized molecules like this compound.

Catalysis by transition metals such as palladium, copper, rhodium, and ruthenium has revolutionized the synthesis of heterocyclic compounds, including quinolines.

Palladium catalysis is a powerful tool for forming C-C and C-N bonds, making it ideal for the late-stage functionalization of the quinoline core. nih.gov

Suzuki Coupling : The Suzuki-Miyaura cross-coupling reaction is exceptionally effective for creating C-C bonds by coupling an organoboron compound with a halide. For the synthesis of quinoline derivatives, this can be applied in several ways. One strategy involves preparing a dihaloquinoline, such as 2-aryl-4-chloro-3-iodoquinoline, and then performing sequential or one-pot Suzuki couplings to introduce aryl groups at specific positions. nih.gov For instance, reacting a bromo- or chloro-substituted quinoline with an arylboronic acid in the presence of a palladium catalyst like Pd(OAc)₂ or Pd(PPh₃)₄ can yield highly arylated quinolines. researchgate.netnih.govresearchgate.net This method is highly modular, allowing for the introduction of diverse substituents.

C-H Functionalization : Palladium catalysts can also directly activate C-H bonds on the quinoline ring, enabling the introduction of functional groups without pre-existing handles like halogens. rsc.org While functionalization at the C2 position of quinoline N-oxides is common, methods for achieving selectivity at the C8 position have also been developed. acs.orgacs.org This is particularly significant for synthesizing 8-substituted quinolines. These reactions exhibit broad synthetic scope and can be accelerated using microwave irradiation. acs.org

Table 2: Examples of Palladium-Catalyzed Reactions for Quinoline Synthesis

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Reference(s) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, Na₂CO₃ | 7-Bromo-deoxyvasicinone + Arylboronic acids | 7-Aryl-deoxyvasicinone derivatives | nih.gov |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-4-chloro-3-iodoquinolines + Arylboronic acids | 2,3,4-Triarylquinolines | nih.gov |

| Heck Coupling/Cyclization | Pd(OAc)₂, Et₃N | Iodo-aminobenzenes + Methyl acrylate (B77674) | Quinolone derivatives | nih.gov |

| C8-H Arylation | Pd(OAc)₂, Additives | Quinoline N-oxides + Iodoarenes | 8-Arylquinoline N-oxides | acs.orgacs.org |

| C(sp³)–H Alkylation | Pd(OAc)₂, AgOAc | 8-Methylquinolines + Aziridines | Functionalized γ-quinolinylpropylamines | rsc.org |

While palladium is prominent, other transition metals offer unique catalytic pathways for quinoline construction.

Copper Catalysis : Copper catalysts are cost-effective and facilitate a range of transformations. They are used in domino reactions to assemble the quinoline ring from simple precursors, such as the reaction of enaminones with 2-halobenzaldehydes. rsc.org Copper can also mediate tandem reactions involving Knoevenagel condensation, amination, and cyclization to yield substituted quinolines. rsc.org Furthermore, copper-catalyzed cascade reactions involving C(sp³)–H activation have been developed to synthesize N-fused quinoline systems. acs.org A three-component reaction using copper catalysis can produce quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles, where the sulfide (B99878) group can be further functionalized. acs.org Sustainable methods using copper catalysts for the dehydrogenative coupling of 2-aminobenzylalcohols with ketones under aerial conditions have also been reported. ijstr.org

Rhodium Catalysis : Rhodium catalysts excel in C-H activation and annulation reactions under mild conditions. nih.govacs.org Rh(III)-catalyzed oxidative annulation of N-arylsydnones with internal alkynes provides an efficient route to quinoline-fused sydnones. acs.org Similarly, the oxidative annulation of pyridines with alkynes, involving a twofold C-H activation, can produce quinoline derivatives. snnu.edu.cn Rhodium-catalyzed hydroacylation of o-alkynyl anilines with aldehydes also yields substituted quinolines with broad functional group tolerance. nih.govacs.org An environmentally benign protocol using a recyclable Rh(II)acetate/TPPTS catalytic system in an aqueous medium has been developed for synthesizing quinolines from anilines and allyl alcohols. rsc.org

Ruthenium Catalysis : Ruthenium catalysts are highly efficient for syntheses involving dehydrogenative coupling. Ruthenium pincer complexes can catalyze the synthesis of quinolines from 2-aminobenzyl alcohols and secondary alcohols via an acceptorless dehydrogenative coupling (ADC) process, producing only water and hydrogen as byproducts. rsc.org Another strategy involves the one-pot reaction of nitroarenes and trialkylamines in the presence of a ruthenium catalyst, avoiding the need for a separate reductant. sioc-journal.cn Ruthenium catalysts also enable the cyclocondensation of anilines with 1,3-diols to form 2- or 3-substituted quinolines. nih.gov This mechanism is believed to involve the in-situ formation of an α,β-unsaturated aldehyde, which then reacts in a manner similar to the Doebner-von Miller synthesis. nih.gov Additionally, a modified Friedländer synthesis using a ruthenium catalyst facilitates the oxidative cyclization of 2-aminobenzyl alcohol with ketones. rsc.org

Organocatalysis and Metal-Free Synthetic Pathways

The shift towards organocatalysis and metal-free synthesis represents a significant advancement in chemical synthesis, addressing the toxicity and cost concerns associated with heavy metal catalysts. mdpi.com These methods offer an environmentally benign alternative for the construction of the quinoline scaffold.

Brønsted acid-catalyzed reactions have proven effective in quinoline synthesis. For instance, the use of o-benzenedisulfonimide (B1365397) as a recyclable and non-corrosive acid catalyst has been reported for solvent-free Friedländer reactions, yielding 2,3-disubstituted quinolines in good to excellent yields. mdpi.com Similarly, formic acid has been utilized as a green and versatile catalyst for quinoline synthesis, promoting milder reaction conditions and reduced waste. ijpsjournal.com Ionic liquids, such as [bmim]HSO4, have also been employed as catalysts in solvent-free Friedländer syntheses, offering short reaction times and high yields. mdpi.com

Metal-free approaches often leverage readily available and non-toxic reagents. Iodine, for example, can catalyze the synthesis of quinoline derivatives from enamides and imines. mdpi.comnih.gov Furthermore, reactions can be conducted under catalyst-free conditions, sometimes utilizing microwave irradiation or ultrasound to enhance reaction rates and yields. nih.govjocpr.com The use of oxygen as a green oxidant in transition-metal-free reactions provides an eco-friendly pathway to quinoline derivatives. nih.gov A notable metal-free, one-pot synthesis of substituted (tetrahydro)quinolines involves the three-component assembly of arenediazonium salts, nitriles, and styrenes. github.io This method is advantageous due to its simplicity, mild conditions, and the use of readily available starting materials. github.io

Recent research has also explored the use of heterogeneous catalysts. A metal-free heterogeneous catalyst based on Brønsted acid functionalized graphitic carbon nitride (g-C3N4) has been developed for the Friedländer synthesis. nih.gov This catalyst demonstrates high efficiency and recyclability under mild, solvent-free conditions. nih.gov

Multicomponent Reaction Strategies toward this compound Derivatives

Multicomponent reactions (MCRs) are highly valued for their ability to construct complex molecules in a single, atom-economical step. rsc.orgnih.gov This approach is particularly well-suited for generating diverse libraries of quinoline derivatives.

One-Pot Syntheses for Enhanced Efficiency

One-pot syntheses are a hallmark of MCRs, significantly improving efficiency by eliminating the need for isolating intermediates. rsc.orgnih.gov Various MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully adapted for quinoline synthesis. rsc.org For instance, a one-pot, three-component condensation of an aromatic aldehyde, 5,5-dimethylcyclohexane-1,3-dione, and 6-hydroxyquinoline (B46185) can produce chromeno[3,2-f]quinoline derivatives in good yields. researchgate.net Another example is the synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives through a sequential multicomponent reaction of aromatic aldehydes, malononitrile, and 1-tetralone. nih.gov This method has been shown to be more efficient than previously reported syntheses. nih.gov The use of catalysts like bismuth triflate in microwave-assisted multicomponent reactions in water can provide facile access to coumarin-fused dihydroquinolines. rsc.org

| Catalyst/Promoter | Reactants | Product Type | Key Advantages |

| Et3N | Aromatic aldehyde, 5,5-dimethylcyclohexane-1,3-dione, 6-hydroxyquinoline | Chromeno[3,2-f]quinoline derivatives | Simple procedure, good yields, easy purification. researchgate.net |

| Acetic Acid (catalytic) | Aromatic aldehydes, malononitrile, 1-tetralone, ammonium (B1175870) acetate | Methoxybenzo[h]quinoline-3-carbonitriles | Shorter reaction times, better yields. nih.gov |

| Bismuth Triflate | 4-hydroxycoumarin, aldehydes, aromatic amines | Coumarin-fused dihydroquinolines | Microwave-assisted, use of water as solvent. rsc.org |

| L-Proline | 5-amino-3-methyl-1-phenylpyrazole, aromatic aldehyde, cyclic ketone | 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines | Potential for easy oxidation to fully aromatic systems. mdpi.com |

Integration of Nitrile Precursors in Multi-Component Systems

The nitrile group is a key functional group that can be readily incorporated into quinoline structures through MCRs, as seen in the synthesis of this compound. Nitrile precursors, such as malononitrile, are frequently used reactants in these systems. nih.gov For example, the reaction of isatin, propiolates, and sodium O-alkyl carbonodithioates in water can lead to the synthesis of quinoline-dicarboxylates. iicbe.org The integration of nitriles is also central to the metal-free, one-pot synthesis of (tetrahydro)quinolines from arenediazonium salts, nitriles, and styrenes, where the nitrile participates in the formation of an N-arylnitrilium intermediate. github.io

The synthesis of nitriles themselves can be achieved through methods like SN2 reactions with cyanide or the dehydration of amides using reagents like thionyl chloride (SOCl2). youtube.com These nitriles can then undergo further reactions, such as Grignard addition to form ketones, which can be valuable intermediates in quinoline synthesis. youtube.com

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for quinolines. ijpsjournal.com This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. ijpsjournal.comtandfonline.com

Solvent-Free and Environmentally Benign Reaction Conditions

A significant focus of green quinoline synthesis is the reduction or elimination of hazardous organic solvents. jocpr.com Solvent-free reactions, often facilitated by microwave irradiation or ultrasound, can lead to shorter reaction times, higher yields, and easier product isolation. ijpsjournal.comnih.govjocpr.com Water, being a non-toxic, non-flammable, and inexpensive solvent, is an ideal medium for many organic reactions, and its use in quinoline synthesis has been shown to enhance reaction rates. iicbe.orgtandfonline.com

The use of environmentally friendly catalysts is another key aspect. FeCl3·6H2O, for example, is an inexpensive and non-toxic catalyst that can be used for the one-pot synthesis of quinoline derivatives in water. tandfonline.com

| Condition/Catalyst | Reaction Type | Key Green Advantages |

| Solvent-free, catalyst-free | Reaction of imines with styrene | Avoids destructive organic solvents. jocpr.com |

| Water as solvent, FeCl3·6H2O catalyst | Condensation of 2-aminoarylketones and active methylene (B1212753) compounds | Environmentally benign, mild conditions, high yields. tandfonline.com |

| Microwave irradiation | Skraup reaction modification | Reduced reaction time, increased yield. mdpi.com |

| Ultrasound irradiation | SN2 followed by condensation | Short reaction time, easy product isolation. nih.gov |

Recyclable Catalytic Systems for Quinoline Production

The development of recyclable catalysts is crucial for sustainable chemical processes as it reduces waste and cost. acs.org Heterogeneous catalysts, such as nanocatalysts and supported catalysts, are particularly advantageous due to their ease of separation and reuse. acs.org

For instance, a Brønsted acid functionalized g-C3N4 catalyst used in the Friedländer synthesis can be recovered by centrifugation and reused for multiple cycles with only a marginal drop in activity. nih.gov Similarly, Cp2ZrCl2 supported on MCM-41 has been shown to be a recyclable catalyst for the reaction of anilines and aldehydes to form quinolines, with the catalyst being reusable for at least three cycles. researchgate.net Nanocatalysts, such as CuO NPs, have also demonstrated excellent reusability in the synthesis of quinolines, with the ability to be used for up to six runs without significant loss of catalytic activity. nih.gov

Mechanochemical and Ultrasonic Irradiation Assisted Syntheses

The limitations of classical synthetic routes, which frequently rely on high temperatures, prolonged reaction times, and the use of volatile organic solvents, have spurred the development of more environmentally benign and efficient alternatives. Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, and ultrasonic irradiation, which employs high-frequency sound waves to create localized high-energy zones, are at the forefront of this green chemistry revolution. These techniques have shown considerable promise in the synthesis of heterocyclic compounds, including the quinoline scaffold central to this compound.

Mechanochemical Synthesis

Mechanochemical methods, such as ball milling, offer a solvent-free or low-solvent approach to synthesis. The energy input from grinding media collisions can break and form chemical bonds, often leading to unique reaction pathways and crystalline products directly from the reaction vessel. While the direct mechanochemical synthesis of this compound is not extensively documented, the cyanation of aryl halides via ball milling presents a viable and analogous methodology.

Recent research has demonstrated the efficacy of mechanocatalytic cyanation of aryl halides using palladium catalysts. In a notable example, a palladium milling ball itself serves as the catalyst, eliminating the need for soluble palladium salts. This direct mechanocatalysis approach has been successfully applied to various aryl bromides, achieving high yields in a matter of hours at room temperature. A key advantage of this method is the potential to use less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is a stable and easily handled solid. researchgate.netorgchemres.org The reaction is typically performed in the presence of a solid base, like potassium carbonate (K₂CO₃), and a liquid-assisted grinding (LAG) additive in minute quantities to facilitate the reaction. organic-chemistry.org

Applying this methodology to a precursor like 5,8-dichloroquinoline (B2488021) or 5-chloro-8-bromoquinoline could foreseeably yield this compound. The conditions from analogous aryl halide cyanations provide a strong predictive framework for this transformation.

Table 1: Representative Mechanochemical Cyanation of Aryl Halides

| Aryl Halide | Cyanide Source | Catalyst | Base | Time (h) | Yield (%) |

| 4-Bromotoluene | K₄[Fe(CN)₆] | Pd milling ball | K₂CO₃ | 4 | 85 |

| 1-Bromo-4-methoxybenzene | K₄[Fe(CN)₆] | Pd milling ball | K₂CO₃ | 4 | 90 |

| 1-Bromo-4-fluorobenzene | K₄[Fe(CN)₆] | Pd milling ball | K₂CO₃ | 4 | 78 |

| 2-Bromonaphthalene | K₄[Fe(CN)₆] | Pd milling ball | K₂CO₃ | 6 | 82 |

This table presents a summary of findings for the cyanation of various aryl halides under mechanochemical conditions, serving as a model for the potential synthesis of this compound. Data compiled from studies on mechanocatalytic cyanation. researchgate.netorgchemres.org

Ultrasonic Irradiation Assisted Synthesis

Ultrasonic irradiation accelerates reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid medium. ijariie.com This phenomenon generates localized hot spots with transient temperatures of thousands of degrees Kelvin and pressures exceeding a thousand atmospheres, providing the energy for chemical transformations. ijariie.com This method has been widely applied to the synthesis of heterocyclic compounds, including various quinoline derivatives.

The application of ultrasound has been shown to dramatically reduce reaction times and improve yields in the synthesis of quinoline-based structures. organic-chemistry.orgnih.gov For instance, the synthesis of 6-substituted indolo[2,3-b]quinolines from 3-(2-bromophenyl)-2-chloroquinoline was successfully achieved using an ultrasound-assisted, palladium-catalyzed C-N bond formation. organic-chemistry.org This demonstrates the compatibility of haloquinolines with sonochemical conditions. Furthermore, ultrasound has been employed for the synthesis of piperidinyl-quinoline acylhydrazones, where reaction times were slashed from 15-45 minutes under conventional heating to just 4-6 minutes with sonication, accompanied by slightly improved yields. hielscher.com

Table 2: Examples of Ultrasound-Assisted Synthesis of Quinoline Derivatives

| Product Type | Reactants | Catalyst/Conditions | Time | Yield (%) |

| Hybrid quinoline-imidazole derivatives | N-propargyl quinolinium bromide, azomethine ylides | Ultrasound (US) irradiation | 10-15 min | 85-95 |

| 6-substituted indolo[2,3-b]quinolines | 3-(2-bromophenyl)-2-chloroquinoline, amines | Pd(OAc)₂, (S)-BINAP, ultrasound | 1-2 h | 70-85 |

| Piperidinyl-quinoline acylhydrazones | 2-(piperidin-1-yl)quinoline-3-carbaldehyde, hydrazides | Absolute ethanol, ultrasound | 4-6 min | 88-96 |

| Hybrid quinoline-sulfonamide complexes | 8-aminoquinoline, sulfonyl chlorides | Ultrasound irradiation | 5-10 min | 90-98 |

This table showcases the significant advantages in terms of reaction time and yield for the synthesis of various quinoline analogues using ultrasonic irradiation. organic-chemistry.orgnih.govhielscher.comgoogle.com

Chemical Reactivity and Derivatization Strategies of 5 Chloroquinoline 8 Carbonitrile

Transformations of the Nitrile Group

The nitrile group at the C-8 position of the 5-chloroquinoline (B16772) core is a valuable functional group that can be converted into several other functionalities, thereby enabling the synthesis of diverse derivatives.

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. For 5-Chloroquinoline-8-carbonitrile, this reaction can be achieved under acidic or basic conditions, yielding 5-Chloroquinoline-8-carboxylic acid. The reaction proceeds via an initial hydration of the nitrile to the corresponding amide intermediate, which is then further hydrolyzed to the carboxylic acid.

In some instances, the hydrolysis of a nitrile on a quinoline (B57606) ring can be influenced by neighboring groups. For example, the hydrolysis of the nitrile group at the C-5 position in a related 4-aminoquinoline (B48711) derivative was observed to be facilitated by the presence of the adjacent amino group under acidic conditions researchgate.net. This suggests that the electronic environment of the quinoline ring can play a role in the reactivity of the nitrile group.

Table 1: Conditions for Hydrolysis of Aryl Nitriles

| Reagent(s) | Conditions | Product |

| H₂SO₄ (conc.) | Heat | Carboxylic Acid |

| NaOH (aq) | Heat | Carboxylate Salt |

| HCl (aq) | Heat | Carboxylic Acid |

This table represents general conditions for aryl nitrile hydrolysis and can be adapted for this compound.

The reduction of the nitrile group provides a direct route to primary amines, specifically the corresponding aminomethyl derivative. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation libretexts.orgnih.gov. The resulting 5-chloro-8-(aminomethyl)quinoline is a key intermediate for the introduction of further diversity, for instance, through acylation or alkylation of the newly formed amino group.

Catalytic hydrogenation offers a milder alternative to metal hydrides and is often carried out using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. The choice of reducing agent and reaction conditions can be critical to avoid side reactions, such as the reduction of the quinoline ring or the chloro substituent.

Table 2: Common Reagents for the Reduction of Aryl Nitriles

| Reagent(s) | Solvent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | Reflux, followed by aqueous workup | Primary Amine |

| H₂ (g), Raney Nickel | Ethanol, Methanol | Elevated pressure and temperature | Primary Amine |

| H₂ (g), Pd/C | Acetic Acid, Ethanol | Room temperature to moderate heat | Primary Amine |

| Sodium Borohydride (NaBH₄), CoCl₂ | Methanol | Room temperature | Primary Amine researchgate.net |

This table outlines general methods applicable to the reduction of this compound.

The nitrile functionality can participate in cycloaddition reactions to form various five-membered heterocyclic rings. A notable example is the [3+2] cycloaddition with azides to form tetrazoles. By treating this compound with a source of the azide (B81097) ion, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt, a tetrazolyl-substituted quinoline can be synthesized.

Another important class of cycloadditions involves nitrile oxides, which can be generated in situ and react with the nitrile group, although reactions with other dipolarophiles are more common beilstein-journals.orgresearchgate.net. These cycloaddition strategies are powerful tools for creating complex, polycyclic heterocyclic systems with potential applications in medicinal chemistry and materials science.

Reactions Involving the Chloro Substituent

The chloro group at the C-5 position of the quinoline ring is susceptible to replacement through various substitution and coupling reactions, providing a second major avenue for derivatization.

The quinoline ring is an electron-deficient aromatic system, which facilitates nucleophilic aromatic substitution (S_NAr) youtube.com. This reactivity is further enhanced by the electron-withdrawing nature of the nitrile group at the C-8 position. Consequently, the chlorine atom at C-5 can be displaced by a variety of nucleophiles. The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex libretexts.org.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of the corresponding amino-, ether-, and thioether-substituted quinolines, respectively. The reaction of chloroquinolines with amines, for instance, is a well-established method for the synthesis of substituted aminoquinolines researchgate.net.

Table 3: Examples of Nucleophilic Aromatic Substitution on Chloroquinolines

| Nucleophile | Reagent | Conditions | Product Type |

| Amine (R-NH₂) | Amine, often with heat | Varies (solvent, temp.) | 5-Aminoquinoline derivative |

| Alkoxide (R-O⁻) | Alcohol, strong base (e.g., NaH) | Anhydrous solvent | 5-Alkoxyquinoline derivative |

| Thiolate (R-S⁻) | Thiol, base | Anhydrous solvent | 5-Thioetherquinoline derivative |

This table provides general examples of S_NAr reactions applicable to this compound.

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to aryl halides, including chloroquinolines.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroquinoline with a boronic acid or boronic ester in the presence of a palladium catalyst and a base to form a C-C bond wikipedia.orglibretexts.org. This allows for the introduction of a wide range of aryl and vinyl substituents at the C-5 position. While chloroarenes are generally less reactive than the corresponding bromo or iodo derivatives, the use of specialized phosphine (B1218219) ligands can facilitate the coupling of chloroquinolines acs.orgresearchgate.net.

Sonogashira Coupling: The Sonogashira reaction couples the chloroquinoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst wikipedia.orgorganic-chemistry.org. This reaction is highly effective for installing alkynyl moieties, which can serve as versatile handles for further transformations. Successful Sonogashira couplings have been reported for various chloroquinolines researchgate.netresearchgate.netunisa.ac.za.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds by coupling an aryl halide with an amine wikipedia.org. It is a highly versatile method for the synthesis of a broad range of arylamines under relatively mild conditions. The Buchwald-Hartwig amination has been successfully applied to chloroquinolines to introduce primary and secondary amine functionalities thieme-connect.comnih.govscienceopen.com.

Table 4: Overview of Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 5-Arylquinoline derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | 5-Alkynylquinoline derivative |

| Buchwald-Hartwig | Amine | Pd(OAc)₂, Phosphine Ligand (e.g., XPhos), Base | 5-Aminoquinoline derivative |

Electrophilic and Nucleophilic Reactions of the Quinoline Core

The quinoline nucleus can, in principle, undergo both electrophilic and nucleophilic attack. However, the presence of the deactivating chloro and carbonitrile groups renders the aromatic system electron-deficient, which has a profound impact on its reactivity profile.

Electrophilic Aromatic Substitution:

Electrophilic attack on the quinoline ring generally occurs on the more electron-rich carbocyclic (benzene) ring, preferentially at positions 5 and 8. However, in this compound, these positions are already substituted. The strong electron-withdrawing nature of the nitrile group (-CN) and the moderate deactivating effect of the chloro group (-Cl) significantly reduce the electron density of the entire ring system, making further electrophilic substitution challenging.

Reactions such as nitration and halogenation, which are common for many aromatic compounds, would require harsh reaction conditions to proceed and are likely to result in low yields or a mixture of products. The deactivating effect of the nitrogen atom in the pyridine (B92270) ring, compounded by the substituents, makes the quinoline core of this molecule particularly resistant to electrophilic attack.

Nucleophilic Reactions:

The electron-deficient nature of the quinoline core, exacerbated by the chloro and carbonitrile substituents, makes it more susceptible to nucleophilic attack. Two primary sites for nucleophilic reactions exist in this compound: the carbon atom bearing the chlorine and the carbon atom of the nitrile group.

Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group: The chlorine atom at the 5-position is susceptible to displacement by nucleophiles. This is a common reaction for haloquinolines, particularly when the ring is activated by electron-withdrawing groups. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion. For instance, the reaction with piperidine (B6355638) can lead to the formation of 5-(piperidin-1-yl)quinoline-8-carbonitrile.

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Piperidine | 5-(piperidin-1-yl)quinoline-8-carbonitrile | Nucleophilic Aromatic Substitution |

Reactions of the Nitrile Group: The carbonitrile group at the 8-position can also undergo nucleophilic attack. The carbon atom of the C≡N triple bond is electrophilic and can react with nucleophiles. Common reactions include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (quinoline-8-carboxylic acid) or a carboxamide (quinoline-8-carboxamide) intermediate.

Reduction: The nitrile group can be reduced to an aminomethyl group (-CH2NH2) using reducing agents like lithium aluminum hydride (LiAlH4).

Addition of Grignard Reagents: Grignard reagents can add to the nitrile group to form ketones after hydrolysis.

Regioselective Functionalization of the Quinoline Scaffold

Regioselective functionalization aims to introduce new substituents at specific positions of the quinoline ring system. For this compound, the most likely positions for further functionalization would be the remaining unsubstituted carbon atoms at positions 2, 3, 4, 6, and 7.

Modern synthetic methods, such as transition-metal-catalyzed C-H activation, have become powerful tools for the regioselective functionalization of heterocyclic compounds. nih.gov The directing effects of the existing substituents would play a crucial role in determining the site of such reactions.

Functionalization of the Pyridine Ring (Positions 2, 3, 4): The pyridine ring is generally more electron-deficient than the carbocyclic ring. C-H activation in this part of the molecule is often challenging but can be achieved with appropriate catalytic systems. The nitrogen atom can act as a directing group, favoring functionalization at the C2 and C4 positions.

Functionalization of the Carbocyclic Ring (Positions 6, 7): The electronic influence of the chloro and carbonitrile groups would affect the reactivity of the C6 and C7 positions. The interplay of their activating/deactivating and ortho-, para-, or meta-directing effects would determine the regioselectivity of any C-H functionalization in this ring.

The development of specific regioselective derivatization strategies for this compound would likely involve careful selection of catalysts and reaction conditions to overcome the inherent deactivation of the quinoline core and to control the position of the new functional group.

Advanced Spectroscopic Characterization for Structural Elucidation of 5 Chloroquinoline 8 Carbonitrile

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the various functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 5-Chloroquinoline-8-carbonitrile is expected to exhibit a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. The presence of the quinoline (B57606) core, the chloro substituent, and the nitrile group will give rise to a unique spectral fingerprint.

Key expected vibrational frequencies include:

C≡N Stretch: A sharp and intense absorption band is anticipated in the region of 2240-2220 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration. This is often one of the most distinct and easily identifiable peaks in the spectrum.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the quinoline ring are expected to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

Aromatic C=C and C=N Bending: The in-plane and out-of-plane bending vibrations of the C=C and C=N bonds within the quinoline ring system will produce a complex pattern of bands in the fingerprint region (below 1600 cm⁻¹). Specifically, bands around 1600, 1500, and 1450 cm⁻¹ are characteristic of the aromatic ring skeletal vibrations.

A study on related 5,8-quinolinedione (B78156) derivatives has shown that FT-IR is a useful technique for identifying substituent positions. oregonstate.edu For compounds with a 5,8-quinolinedione moiety, two separate C=O vibration peaks are typically observed. oregonstate.edu While this compound does not possess carbonyl groups, this highlights the sensitivity of FT-IR to the substitution pattern on the quinoline ring.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman scattering are different, meaning that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the following features are expected in the FT-Raman spectrum:

C≡N Stretch: The nitrile stretch is also Raman active and should appear as a strong, sharp band in the 2240-2220 cm⁻¹ region.

Aromatic Ring Vibrations: The symmetric vibrations of the quinoline ring system are typically strong in the Raman spectrum and would be expected in the 1600-1300 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretch is also Raman active and would be observed in the 800-600 cm⁻¹ region.

Spectroscopic and computational studies on similar molecules, such as 5-chloro-8-hydroxyquinoline (B194070), have utilized both IR and FT-Raman techniques for a detailed characterization. cas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound will display signals corresponding to the five protons on the quinoline ring. The chemical shift of each proton is influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the nitrile group. The expected signals would be in the aromatic region, typically between 7.0 and 9.0 ppm. The multiplicity of each signal (singlet, doublet, triplet, etc.) will be determined by the spin-spin coupling with neighboring protons.

Based on the structure, the following proton signals are anticipated:

Protons on the pyridine (B92270) ring (H-2, H-3, H-4) will be deshielded due to the electronegativity of the nitrogen atom.

Protons on the benzene (B151609) ring (H-6, H-7) will also be in the aromatic region, with their chemical shifts influenced by the chloro and nitrile substituents.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| H-2 | ~8.9 | Doublet of doublets |

| H-3 | ~7.7 | Doublet of doublets |

| H-4 | ~8.5 | Doublet of doublets |

| H-6 | ~7.8 | Doublet |

| H-7 | ~8.0 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, ten distinct signals are expected, nine for the quinoline ring and one for the nitrile carbon.

Key expected chemical shifts are:

Nitrile Carbon (C≡N): The carbon of the nitrile group is expected to appear in the range of 115-125 ppm.

Quinoline Carbons: The nine carbons of the quinoline ring will resonate in the aromatic region (approximately 120-155 ppm). The carbons directly attached to the nitrogen (C-2, C-8a) and the chlorine (C-5) will have their chemical shifts significantly influenced. The carbon bearing the nitrile group (C-8) will also show a characteristic shift.

Theoretical and experimental ¹³C NMR data have been studied for various quinoline derivatives, providing a basis for predicting the spectrum of the title compound. tsijournals.com

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-2 | ~151 |

| C-3 | ~123 |

| C-4 | ~135 |

| C-4a | ~129 |

| C-5 | ~130 |

| C-6 | ~128 |

| C-7 | ~133 |

| C-8 | ~110 |

| C-8a | ~148 |

| C≡N | ~118 |

Two-Dimensional NMR Techniques

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between adjacent protons, helping to trace the proton connectivity within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (those without attached protons) and for confirming the placement of the chloro and nitrile substituents by observing long-range correlations from the protons to these carbons. For instance, correlations from H-7 to C-5 and C-8a would be expected.

While specific 2D NMR data for this compound is not available, the application of these techniques to similar heterocyclic systems is a standard and powerful method for complete structural verification. oregonstate.edu

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to confirm its chemical formula, C₁₀H₅ClN₂.

Under electron impact (EI) or electrospray ionization (ESI), the molecule will ionize to produce a molecular ion peak, [M]⁺ or a protonated molecule [M+H]⁺. In the case of this compound, the presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Tandem mass spectrometry (MS/MS) experiments are used to probe the structure by inducing fragmentation of the molecular ion. The fragmentation pattern provides a structural fingerprint of the molecule. The quinoline ring system is known for its stability, but it undergoes characteristic fragmentation pathways. A primary fragmentation route for the quinoline core involves the loss of a neutral hydrogen cyanide (HCN) molecule. mcmaster.ca For this compound, several key fragmentation pathways can be predicted.

Predicted Fragmentation Pathways:

Loss of Chlorine Radical: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl), resulting in a fragment ion.

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the quinoline ring itself is the elimination of HCN. mcmaster.ca

Loss of Cyanogen (B1215507) Chloride (ClCN): A rearrangement followed by fragmentation could lead to the elimination of cyanogen chloride.

Sequential Losses: Sequential losses, such as the initial loss of a chlorine atom followed by the loss of HCN from the resulting fragment, can also be observed.

Studies on related chloroquinoline derivatives using ESI-MS/MS have revealed that heteroatom elimination is a key fragmentation mechanism. nih.gov The analysis of quinolone antibiotics, which share the core quinoline structure, also shows characteristic losses of small molecules like CO. nih.govresearchgate.net These established patterns in similar molecules help in the interpretation of the mass spectrum of this compound.

| Predicted Fragment Ion | Proposed Neutral Loss | Notes |

| [C₁₀H₅N₂]⁺ | •Cl | Loss of the chlorine radical from the molecular ion. |

| [C₉H₅ClN]⁺• | HCN | Loss of hydrogen cyanide from the quinoline ring. |

| [C₉H₅N] | ClCN | Rearrangement followed by elimination of cyanogen chloride. |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides insights into the electronic structure and transitions within a molecule. The spectrum of this compound is dictated by the electronic properties of its aromatic quinoline core, which is modified by the presence of the chloro and carbonitrile substituents.

The UV-Vis absorption spectrum of quinoline derivatives typically displays multiple bands in the ultraviolet region, corresponding to π → π* and n → π* electronic transitions. researchgate.net

π → π Transitions:* These are typically high-intensity bands arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n → π Transitions:* These are lower-intensity bands resulting from the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital. This transition is often observed as a shoulder on the longer-wavelength side of the more intense π → π* bands.

The chloro (–Cl) and carbonitrile (–CN) groups are both electron-withdrawing substituents. Their presence on the quinoline ring is expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted quinoline. researchgate.net This shift occurs because these groups can stabilize the excited state more than the ground state, thus lowering the energy gap for the electronic transition.

Fluorescence emission spectroscopy can reveal information about the molecule's excited state properties. Upon excitation at an appropriate wavelength (one of its absorption maxima), this compound may exhibit fluorescence. The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as the Stokes shift). The quantum yield and lifetime of the emission are sensitive to the molecular environment. For instance, some quinoline derivatives exhibit solvatochromism, where the emission wavelength changes with the polarity of the solvent, which can indicate changes in the dipole moment of the molecule upon excitation. acs.org

| Spectroscopic Parameter | Expected Observation | Underlying Electronic Transition |

| Absorption Maximum 1 (λ_max) | ~280-320 nm | π → π |

| Absorption Maximum 2 (λ_max) | ~320-350 nm | n → π (often a shoulder) |

| Emission Maximum (λ_em) | >350 nm | Fluorescence from lowest singlet excited state |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. To perform this analysis, a high-quality single crystal of this compound is required.

Based on crystallographic studies of structurally related compounds, such as quinoline-2-carbonitrile (B74147) and 5-chloroquinolin-8-yl acrylate (B77674), several structural features can be anticipated for this compound. researchgate.netnih.gov

Planarity: The quinoline ring system is expected to be nearly planar. nih.gov

Crystal Packing: The crystal structure will likely be stabilized by intermolecular interactions. Given the planar aromatic nature of the molecule, π–π stacking interactions between the quinoline rings of adjacent molecules are expected to be a dominant packing force. nih.gov The centroid-to-centroid distance for such interactions is typically in the range of 3.5–4.0 Å.

Intermolecular Contacts: Weak hydrogen bonds (C–H···N) or halogen interactions (C–Cl···π or C–Cl···N) may also play a role in stabilizing the crystal lattice.

The crystal system and space group can be determined from the diffraction data. For example, quinoline-2-carbonitrile crystallizes in the orthorhombic system, while 5-chloroquinolin-8-yl acrylate crystallizes in the monoclinic system. researchgate.netnih.gov The precise parameters for this compound would be determined through full structure solution and refinement.

| Crystallographic Parameter | Expected Value / Feature (based on related structures) | Reference Compound(s) |

| Crystal System | Monoclinic or Orthorhombic | 5-chloroquinolin-8-yl acrylate researchgate.net, Quinoline-2-carbonitrile nih.gov |

| Space Group | e.g., P2₁/c or Pnma | 5-chloroquinolin-8-yl acrylate researchgate.net, Quinoline-2-carbonitrile nih.gov |

| Molecular Geometry | Largely planar quinoline ring | Quinoline-2-carbonitrile nih.gov |

| Key Intermolecular Interactions | π–π stacking | Quinoline-2-carbonitrile nih.gov |

| Unit Cell Dimensions (Å) | a, b, c and angles α, β, γ would be determined | N/A |

Computational and Theoretical Investigations of 5 Chloroquinoline 8 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the investigation of molecular properties from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the ground-state electronic structure of molecules. By using functionals like the popular B3LYP hybrid functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the electron density of a molecule can be calculated, which in turn determines its energy and other properties.

The primary output of a DFT calculation is the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For 5-Chloroquinoline-8-carbonitrile, this involves calculating the precise bond lengths, bond angles, and dihedral angles. Based on studies of similar compounds like 2-chloroquinoline-3-carboxaldehyde and 5-chloro-8-hydroxyquinoline (B194070), the key geometric parameters can be estimated. sci-hub.senih.gov The C-Cl bond length is expected to be around 1.75-1.76 Å. sci-hub.senih.gov The quinoline (B57606) ring itself would exhibit bond lengths and angles characteristic of its aromatic nature, though these would be slightly perturbed by the electron-withdrawing effects of the chloro and cyano substituents.

The table below presents illustrative optimized geometric parameters for this compound, as would be expected from a DFT calculation.

| Parameter | Bond/Angle | Expected Value |

| Bond Length | C5-Cl | ~1.76 Å |

| C8-C(N) | ~1.45 Å | |

| C≡N | ~1.16 Å | |

| C-C (ring) | ~1.37 - 1.42 Å | |

| C-N (ring) | ~1.33 - 1.37 Å | |

| Bond Angle | C4-C5-Cl | ~120° |

| C7-C8-C(N) | ~121° | |

| C8-C-N | ~179° |

These are representative values based on standard bond lengths and calculations on analogous molecules.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy of the HOMO is related to the ionization potential and represents the molecule's nucleophilicity. The energy of the LUMO is related to the electron affinity and indicates its electrophilicity. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. nih.govmdpi.com Conversely, a small gap indicates a molecule is more reactive and polarizable. sci-hub.se

For this compound, the HOMO is expected to be distributed over the electron-rich quinoline ring system, while the LUMO would likely be localized more towards the regions influenced by the electron-withdrawing cyano and chloro groups. The presence of these electronegative groups would lower the energy of the LUMO and stabilize the HOMO, likely resulting in a significant HOMO-LUMO gap, indicative of a relatively stable molecule.

The table below shows representative FMO data that would be generated for the molecule.

| Parameter | Energy (eV) |

| EHOMO | ~ -7.0 eV |

| ELUMO | ~ -2.5 eV |

| Energy Gap (ΔE) | ~ 4.5 eV |

These are illustrative values. The actual values depend on the level of theory and basis set used.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a Lewis structure. researchgate.net This method is invaluable for analyzing charge distribution and understanding stabilizing interactions within a molecule.

A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are described as charge-transfer events from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with these interactions is calculated via second-order perturbation theory. researchgate.net Larger E(2) values indicate stronger interactions and greater molecular stability.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N1) | π* (C2-C3) | ~ 20-30 |

| LP (Cl) | σ* (C4-C5) | ~ 2-5 |

| π (C2-C3) | π* (C4-C10) | ~ 15-25 |

This table shows hypothetical but representative NBO interactions and their stabilization energies.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It plots the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to its charge distribution. chemrxiv.org

Different colors on the MEP surface indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic "potential", indicating electron-poor areas. These sites are favorable for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show the most negative potential (red/yellow) localized around the electronegative nitrogen atom of the quinoline ring and the nitrogen of the cyano group. nih.govresearchgate.net These are the primary sites for electrophilic attack. The most positive potential (blue) would likely be found on the hydrogen atoms attached to the quinoline ring, making them susceptible to interaction with nucleophiles. The chlorine atom, despite its electronegativity, often presents a region of slightly positive potential on its outermost surface (a σ-hole), which can participate in halogen bonding. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for single, isolated molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, especially in a condensed phase (like a solvent) or when interacting with other molecules, such as a biological receptor. researchgate.netnih.gov

MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of conformational changes and intermolecular interactions. For a relatively rigid molecule like this compound, MD simulations would be particularly useful for:

Analyzing Solvation: Studying how solvent molecules (e.g., water) arrange themselves around the solute and form hydrogen bonds or other non-covalent interactions.

Binding to Proteins: In the context of drug design, MD simulations can model how the molecule fits into the binding pocket of a target protein, assessing the stability of the complex and identifying key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that contribute to binding affinity. nih.govdoi.org Studies on similar quinoline derivatives have used MD to validate docking results and understand the stability of ligand-protein complexes. researchgate.netnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of a synthesized compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. nih.gov The calculated shifts are then often scaled or referenced against a known standard (like Tetramethylsilane, TMS) to improve agreement with experimental data. For this compound, calculations would predict distinct signals for each unique carbon and hydrogen atom, reflecting the influence of the chloro and cyano substituents on the local electronic environment.

Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies corresponding to the normal modes of the molecule, which can be correlated with experimental Infrared (IR) and Raman spectra. nih.gov It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP functionals) to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. nih.gov This allows for a detailed assignment of the experimental spectral bands. For this compound, characteristic vibrational modes such as the C≡N stretch, C-Cl stretch, and various quinoline ring stretching and bending modes could be precisely predicted. nih.govresearchgate.net

The table below gives examples of predicted vibrational frequencies for key functional groups.

| Vibrational Mode | Predicted Scaled Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3100-3000 |

| C≡N stretching | ~2230 |

| C=C/C=N ring stretching | 1600-1400 |

| C-H in-plane bending | 1300-1000 |

| C-Cl stretching | ~700-600 |

These are typical frequency ranges for the specified vibrational modes.

Non-Linear Optical (NLO) Properties Prediction and Assessment

Computational chemistry provides a powerful lens for the prediction and assessment of the non-linear optical (NLO) properties of novel materials. For the compound this compound, theoretical calculations are essential to determine its potential for applications in optoelectronics and photonics. These investigations typically employ quantum chemical methods, such as Density Functional Theory (DFT), to elucidate the electronic and structural properties that govern NLO responses. The NLO properties are fundamentally linked to how the electron density of a molecule responds to an external electric field.

The dipole moment (µ) and polarizability (α) are fundamental electronic properties that provide the initial indication of a molecule's potential for NLO activity. The dipole moment, a measure of the asymmetry of the molecular charge distribution, and polarizability, the measure of the ease with which the electron cloud can be distorted by an external electric field, are critical parameters.

As of the latest available data, specific computational studies detailing the dipole moment and polarizability of this compound have not been reported in the accessible scientific literature. Theoretical calculations for similar quinoline derivatives often utilize DFT methods with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to compute these properties. Such studies on analogous molecules indicate that the presence of electron-withdrawing groups, like the chloro and cyano groups in this compound, can significantly influence the dipole moment and polarizability. However, without a dedicated computational analysis of this compound, specific values remain undetermined.

Table 1: Calculated Dipole Moment (µ) and Polarizability (α) of this compound No published data available at the time of this report.

For illustrative purposes, a hypothetical data table structure is provided below.

The first-order (β) and second-order (γ) hyperpolarizabilities are tensor quantities that describe the non-linear response of a molecule to an external electric field and are direct measures of its NLO activity. A large first-order hyperpolarizability is a prerequisite for second-harmonic generation (SHG), a key NLO phenomenon.

Detailed computational research focused specifically on the first and second-order hyperpolarizability of this compound is not present in the currently available scientific literature. Theoretical studies on related quinoline compounds have demonstrated that the intramolecular charge transfer (ICT) between electron-donating and electron-accepting parts of a molecule is a crucial factor for achieving high hyperpolarizability values. The molecular structure of this compound, featuring a quinoline ring system substituted with both a halogen (chloro group) and a nitrile group, suggests the potential for significant ICT and, consequently, interesting NLO properties. However, quantitative prediction of these properties necessitates specific and rigorous computational modeling, which has not yet been reported.

Table 2: Calculated First (β) and Second (γ) Hyperpolarizability of this compound No published data available at the time of this report.

For illustrative purposes, a hypothetical data table structure is provided below.

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the specific applications of This compound that strictly adheres to the requested outline. The search results indicate that while the quinoline scaffold is a significant area of research in medicinal chemistry, specific, in-depth studies originating from this compound as a starting material for the outlined applications are not prominently available in the public domain.

The provided outline requires detailed research findings for several advanced medicinal chemistry topics, all directly stemming from this compound. This includes the synthesis of novel compounds, specific enzyme inhibition mechanisms, DNA/RNA interaction studies, Structure-Activity Relationship (SAR) studies, and molecular hybridization/scaffold hopping approaches.

While extensive research exists for other quinoline derivatives (such as those based on 8-hydroxyquinoline or other substituted quinoline-carbonitriles) in these areas, the search did not yield specific examples where this compound is the foundational scaffold. Fulfilling the request would require making unsubstantiated connections between this specific starting material and the broader activities of the quinoline class, which would violate the core requirements of scientific accuracy and strict adherence to the subject compound.

Therefore, a thorough and scientifically accurate article focusing solely on this compound with the specified level of detail cannot be constructed at this time. Below is a table of related chemical compounds mentioned in the broader search context.

Applications of 5 Chloroquinoline 8 Carbonitrile in Chemical Sciences

Potential in Materials Science and Photonic Applications

The unique electronic properties of the quinoline (B57606) ring system make it an attractive candidate for the development of advanced materials. The presence of electron-withdrawing chloro and cyano groups on the 5-Chloroquinoline-8-carbonitrile backbone can be leveraged to tune the photophysical and electronic characteristics of derivative compounds, opening avenues in materials and photonics.

The development of fluorescent probes and chemosensors for the detection of specific ions and molecules is a significant area of research. Quinoline and its derivatives are frequently employed as the core fluorophore in these sensors due to their inherent photophysical properties and high chelating ability with metal ions. nih.govmdpi.com The functional group at the 8-position of the quinoline ring is crucial for its role as a sensor, often acting as the binding site for the target analyte.

While this compound itself is not typically used directly as a fluorescent probe, its carbonitrile group (-CN) serves as a valuable synthetic handle for elaboration into various chelating moieties. Through chemical transformations, the nitrile can be converted into other functional groups, such as amines or amides, which are known to be effective binding sites for metal ions like Zn(II). researchgate.netiosrjournals.org For instance, 8-amidoquinoline derivatives have been extensively reviewed as potential receptors for zinc sensor probes, prized for their reactivity, selectivity, and biocompatibility. iosrjournals.orgjhuapl.edu

The general strategy involves creating a receptor-fluorophore system where the binding of an analyte modulates the fluorescence of the quinoline core. The process often involves mechanisms like Photoinduced Electron Transfer (PET), where the binding event disrupts the quenching of fluorescence, leading to a "turn-on" signal. The synthesis of thiosemicarbazones from quinoline aldehydes has also yielded effective colorimetric chemosensors for anions like fluoride and cyanide. nih.gov Therefore, this compound represents a key starting material for producing a diverse range of custom-designed fluorescent probes and chemosensors.

Table 1: Synthetic Potential of this compound in Chemosensor Development

| Target Functional Group | Potential Transformation of -CN Group | Target Analyte Examples | Sensing Mechanism |

| Amine (-CH₂NH₂) | Reduction | Metal Cations (e.g., Zn²⁺, Cu²⁺) | Chelation-induced fluorescence change |

| Amide (-CONH₂) | Partial Hydrolysis | Metal Cations, Anions | Modulation of PET |

| Carboxylic Acid (-COOH) | Full Hydrolysis | pH sensing, Metal Cations | Coordination and fluorescence shift |

| Tetrazole | Cycloaddition with Azides | Metal Cations | Enhanced coordination and signaling |

Nonlinear optical (NLO) materials are essential for modern photonic technologies, including high-speed data processing, optical switching, and frequency conversion. cymitquimica.com Organic molecules have garnered significant attention for NLO applications due to their large second- and third-order optical nonlinearities, fast response times, and synthetic tailorability. rsc.org A key design principle for NLO chromophores is the creation of a "push-pull" system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge.

The quinoline ring system can act as an effective component within these conjugated structures. This compound possesses two electron-withdrawing groups (a chloro group at position 5 and a nitrile group at position 8), which can influence the electronic distribution of a larger molecule. This compound can serve as a precursor to more complex NLO-active molecules. For instance, the nitrile group could be incorporated into a larger conjugated system, or the entire quinoline moiety could act as an acceptor unit. Research into quinoline-based chalcones has shown that these structures can exhibit strong NLO properties due to good intramolecular charge transfer (ICT) from a donor group towards an acceptor moiety. The development of NLO materials often involves embedding active chromophores into a polymer matrix to create processable and stable devices. cymitquimica.com The synthetic versatility of this compound makes it a potential building block for novel chromophores designed for such advanced photonic applications.

Applications in Agrochemical and Fine Chemical Synthesis

Substituted quinolines are important intermediates in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals. For example, the related compound 5-chloro-8-hydroxyquinoline (B194070) is a known intermediate used in the production of cloquintocet-mexyl, which serves as a herbicide safener. researchgate.net It is also a precursor for disinfectants and preservatives. cymitquimica.com

This compound, with its reactive nitrile group, is a versatile intermediate for organic synthesis. The carbonitrile functional group can undergo a variety of chemical transformations to yield other valuable functionalities.

Key Transformations of the Carbonitrile Group:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (5-chloroquinoline-8-carboxylic acid). Carboxylic acids are themselves crucial intermediates for synthesizing amides, esters, and other derivatives.

Reduction: The nitrile can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to produce a primary amine (8-(aminomethyl)-5-chloroquinoline). Amines are fundamental building blocks in the synthesis of a wide array of more complex molecules.

Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

This chemical versatility allows this compound to serve as a strategic starting point for constructing complex molecular architectures. Its potential as a precursor in the agrochemical industry lies in its ability to be converted into key quinoline-based synthons that are ultimately incorporated into active herbicidal or fungicidal compounds.

Catalytic Applications of this compound Derivatives

While this compound itself is not a catalyst, it serves as a precursor to ligands that can be used to create catalytically active metal complexes. The development of new catalysts is critical for efficient and selective chemical transformations. A notable example is the catalytic activity of a cobalt(II) complex derived from a close analogue, 5-chloro-8-hydroxyquinoline.

The complex, bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II), is synthesized using the 5-chloroquinolin-8-olate ligand, which can be prepared from this compound via hydrolysis of the nitrile to a carboxylic acid followed by further synthetic steps, or more commonly from 5-chloro-8-hydroxyquinoline. This cobalt(II) complex has been investigated as a precatalyst for oligomerization reactions.

When activated by modified methylaluminoxane (MMAO-12), the complex demonstrates catalytic activity in the formation of oligomers from specific monomers. Research has shown that it possesses moderate activity for the oligomerization of norbornene and low activity for the oligomerization of 2-chloro-2-propen-1-ol under atmospheric pressure and at room temperature.

Table 2: Catalytic Activity of Bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II)

| Monomer | Activator | Catalytic Activity | Product |

| Norbornene | MMAO-12 | Moderate | Oligomers |

| 2-chloro-2-propen-1-ol | MMAO-12 | 4.35 g mmol⁻¹ h⁻¹ bar⁻¹ | Oligomers |